3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide, furan, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Furan Moiety: The furan moiety can be introduced via a nucleophilic substitution reaction, where a furan-3-ylmethyl halide reacts with the benzamide intermediate.
Attachment of the Thiophene Group: The thiophene group can be attached through a similar nucleophilic substitution reaction, using a thiophen-2-yl ethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate.
Pathways Involved: Cellular signaling pathways that are affected by the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)benzamide
- 3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)propyl)benzamide
Uniqueness
3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the specific positioning of the furan and thiophene groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3,4-difluoro-N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2NO2S/c19-16-4-3-14(10-17(16)20)18(22)21(11-13-6-8-23-12-13)7-5-15-2-1-9-24-15/h1-4,6,8-10,12H,5,7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGABWMYGCCJJAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN(CC2=COC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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